3,5-二甲氧基芪

描述

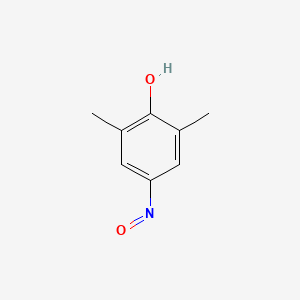

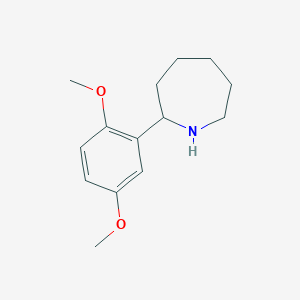

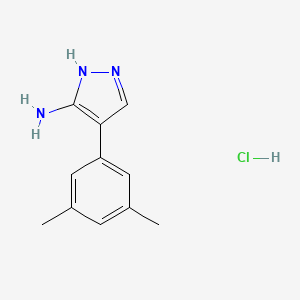

3,5-Dimethoxystilbene (cis-Pinosylvin dimethyl ether) is a natural product isolated from the bark of jack pine .

Synthesis Analysis

The synthesis of 3,5-Dimethoxystilbene has been explored in various studies. For instance, it has been isolated from high-quality tall oil fatty acids using liquid column chromatography and low-temperature solvent fractional crystallization . It has also been found to be effective against L. braziliensis amastigotes and T. cruzi .Molecular Structure Analysis

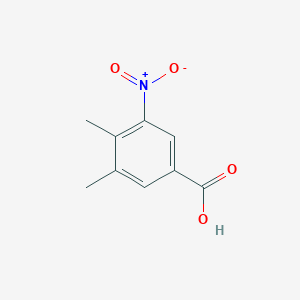

The structure of 3,5-Dimethoxystilbene was determined with the aid of IR, mass, and NMR spectrometry . It has a molecular formula of C16H16O2 .Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dimethoxystilbene are not detailed in the search results, it’s worth noting that this compound belongs to the class of stilbenoids, a group of naturally occurring phenolic compounds .Physical And Chemical Properties Analysis

3,5-Dimethoxystilbene is a solid compound with a molecular weight of 240.30. Its empirical formula is C16H16O2 .科学研究应用

抗真菌和杀幼虫特性

3,5-二甲氧基芪等异戊烯基芪已被发现存在于 Lonchocarpus chiricanus 的根皮中。它已证明对黄瓜梗孢霉具有显着的抗真菌作用,并对埃及伊蚊幼虫具有有效的杀幼虫活性,在稀释试验中与鱼藤酮相当 (Ioset 等人,2001)。

化学合成和改性

对 3,5-二甲氧基芪的研究包括其合成和改性。已在特定条件下对 3,4,5-三甲氧基芪进行区域选择性还原脱甲氧基化,以合成 (E)-3,5-二甲氧基芪 (Azzena 等人,2003)。此外,使用 FeCl3 开发了 3,5-二甲氧基芪的自由基阳离子环化,导致形成具有潜在保护活性的吲哚芪,以对抗 H2O2 诱导的细胞毒性 (Azmi 等人,2021)。

光物理性质

已经研究了 3,5-二甲氧基芪的光物理性质,特别是在光化学反应的背景下。它表现出延长的激发态寿命并与 2,2,2-三氟乙醇 (TFE) 反应,表明通过碳正离子中间体的途径 (Roberts & Pincock,2004)。

潜在的抗血管生成特性

3,5-二甲氧基芪已被研究其潜在的抗血管生成特性。对某些芪用 m-CPBA 进行温和处理,导致合成了羟基化甲氧基芪,其在 1 – 100 μM 范围内显示出显着的抗血管生成活性 (Spatafora 等人,2009)。

害虫管理的生物学评估

3,5-二甲氧基芪及其衍生物已被合成并评估其作为害虫管理剂的潜力。一些衍生物对埃及伊蚊幼虫表现出强烈的杀幼虫活性,并对某些真菌和人类病原体有效 (Weng 等人,2016)。

电池中氧化还原穿梭稳定性

3,5-二甲氧基芪衍生物已被研究在锂离子电池中的应用,特别关注其氧化还原穿梭稳定性,以提供过充电保护 (Zhang 等人,2010)。

作用机制

Target of Action

3,5-Dimethoxystilbene, a derivative of resveratrol, has been found to exhibit significant activity against Leishmania braziliensis amastigotes . These are the intracellular forms of the parasite Leishmania braziliensis, which cause cutaneous leishmaniasis, a tropical disease affecting the skin.

Mode of Action

It has been observed to have alethal concentration (LC 50) of 4.18 μg/ml (17.40 μM) , indicating its potent activity against these parasites .

Biochemical Pathways

It is known that this compound is a product of thephenylpropanoid pathway , which is involved in the production of flavonoids and stilbenes, compounds known for their antioxidation, cancer prevention, anticancer, antibacterial, and anti-inflammatory properties .

Pharmacokinetics

It is known that methoxylated stilbenes like 3,5-dimethoxystilbene have significant advantages over their hydroxylated counterparts in terms ofbioavailability, half-life in the body, cellular uptake, oral absorption, and metabolic stability . These properties suggest that 3,5-Dimethoxystilbene could have a favorable pharmacokinetic profile.

Result of Action

The primary result of the action of 3,5-Dimethoxystilbene is its antiparasitic effect against Leishmania braziliensis amastigotes . This suggests that it could potentially be used in the treatment of cutaneous leishmaniasis.

Action Environment

It is known that the production of this compound can be achieved through microbial biosynthesis , suggesting that its production and hence its action could potentially be influenced by factors such as the growth conditions of the microorganisms used for its production.

安全和危害

未来方向

生化分析

Cellular Effects

3,5-Dimethoxystilbene has shown promising protective activity against H2O2-induced cytotoxicity in NG108-15 cells . It also exhibits activity against L. braziliensis amastigotes, with a median lethal concentration (LC50) of 4.18 μg/ml (17.40 μM) .

Temporal Effects in Laboratory Settings

In laboratory settings, 3,5-Dimethoxystilbene has shown to have protective activity against H2O2

属性

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYGTLDPTJMNET-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016205 | |

| Record name | Pinosylvin, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21956-56-9, 78916-49-1 | |

| Record name | trans-3,5-Dimethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21956-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOSYLVIN DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA4D52V24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)